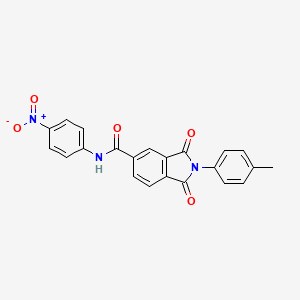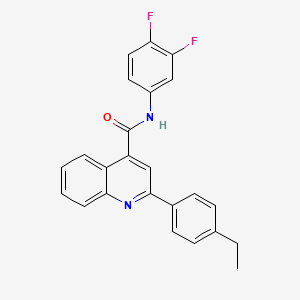![molecular formula C19H18BrNO4S B11660832 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a complex organic compound that features a bromine atom, a morpholine ring, and a methoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the bromine atom, and the esterification with 4-methoxybenzoic acid. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides under cyclization conditions.
Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) are common methods to introduce bromine atoms into aromatic rings.
Esterification: The final step involves the esterification of the brominated morpholine derivative with 4-methoxybenzoic acid using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the aromatic rings.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidation can yield products such as quinones or carboxylic acids.
Reduction: Reduction can yield products such as alcohols or amines.
Hydrolysis: Hydrolysis yields 4-methoxybenzoic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological activities. Compounds with similar structures have shown antimicrobial and anticancer activities . Therefore, this compound could be investigated for similar applications.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structural features may impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The morpholine ring and the bromine atom could play crucial roles in binding to these targets, while the methoxybenzoate group may influence the compound’s overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Similar in having a bromine atom and an aromatic ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group and has shown antimicrobial and anticancer activities.
Cresols: These compounds have a similar aromatic structure and are used in various industrial applications.
Uniqueness
What sets [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate apart is the combination of the bromine atom, morpholine ring, and methoxybenzoate group. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H18BrNO4S |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H18BrNO4S/c1-23-15-5-2-13(3-6-15)19(22)25-17-7-4-14(20)12-16(17)18(26)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
Clé InChI |
YHGKENNQDVSAOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)


![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11660774.png)
![N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide](/img/structure/B11660781.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660792.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660815.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)
